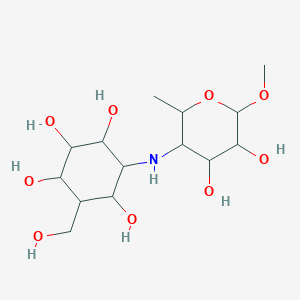

Methyl oligobiosaminide

説明

Synthesis Analysis

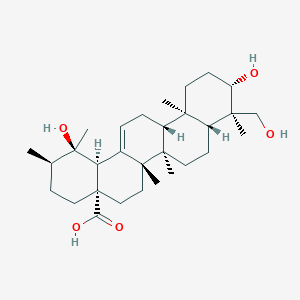

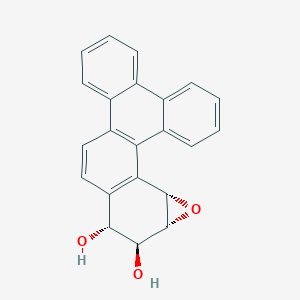

There are a few studies that discuss the synthesis of Methyl oligobiosaminide. For instance, one study synthesized Methyl oligobiosaminide and its five analogues by coupling the protected pseudo-sugar epoxide 46 with suitable methyl 4-amino-4-deoxy-alpha-D-hexopyranoside derivatives .Chemical Reactions Analysis

The same study that discussed the synthesis of Methyl oligobiosaminide also mentioned that compounds 3 and 6 showed notable inhibitory activity against alpha-D-glucosidase and alpha-D-mannosidase, respectively, whereas compound 1 had almost no activity .科学的研究の応用

Synthesis and Biological Activities

Methyl oligobiosaminide, the core structure of oligostatin C, and its analogues have been synthesized for potential biological applications. Studies have demonstrated that certain analogues exhibit inhibitory activity against specific enzymes, such as alpha-D-glucosidase and alpha-D-mannosidase, which can have implications in the development of new therapeutic agents. However, methyl oligobiosaminide itself showed almost no activity in these studies (Shibata, Kosuge, & Ogawa, 1990).

Therapeutic Oligonucleotides and Disease Treatment

Research in oligonucleotides (ONs) has revealed their potential in interfering with biomolecules, leading to the development of antisense gapmer, steric block, and other forms of ON drugs. These developments have significant implications for the treatment of diseases like viral infections and cancer. The exploration of ONs includes designing and synthesizing nucleic acid chemistry modifications to enhance biological activity and stability (Smith & Zain, 2019).

Phosphate-Methylated Oligonucleotides in Research

The application of Anti Sense Oligonucleotides (ASOs) to regulate gene expression in disease-related genes has been a focus of research. The manipulation of natural DNA and RNA, while preserving Watson-Crick base-pairing, has been shown to be effective in treatment approaches, particularly in the field of neurological diseases. This research avenue is crucial for understanding the past, present, and future applications of phosphate-methylated oligonucleotides (Henk Buck, 2020).

Methylation Analysis in Polysaccharides

Methylation analysis plays a vital role in the structural determination of oligo- and polysaccharides. This process involves derivatisation of component sugars for analysis and quantification, which can lead to important insights in carbohydrate research and its applications (Sims, Carnachan, Bell, & Hinkley, 2018).

Characterization of Oligonucleotide Syntheses Byproducts

Understanding the byproducts generated during oligonucleotide syntheses, especially those with specific modifications, is essential for biomedical research. This includes identifying unexpected byproducts and ensuring the quality and purity of synthesized oligonucleotides, which are important tools in medical and biological research (Tang et al., 2017).

Oligonucleotide Microarray in Methylation Analysis

Oligonucleotide microarray-based hybridization is an emerging technology for detecting DNA variations, including changes in DNA methylation in cancer. This technology has significant implications for understanding epigenetic profiles in cancer and developing new diagnostic and therapeutic approaches (Gitan et al., 2002).

特性

IUPAC Name |

4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVBCFZZDZITQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926159 | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl oligobiosaminide | |

CAS RN |

128536-86-7 | |

| Record name | Methyl oligobiosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)